molecular formula C14H23NO B008397 3-(Dibutylamino)phenol CAS No. 43141-69-1

3-(Dibutylamino)phenol

Cat. No.: B008397
CAS No.: 43141-69-1
M. Wt: 221.34 g/mol
InChI Key: KHSTZMGCKHBFJX-UHFFFAOYSA-N
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Description

3-(Dibutylamino)phenol is an organic compound with the molecular formula C14H23NO. This compound is typically a clear liquid with a color ranging from orange to dark purple .

Scientific Research Applications

3-(Dibutylamino)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of functional dyes and dye intermediates

Safety and Hazards

3-(Dibutylamino)phenol can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dibutylamino)phenol can be achieved through several methods. One common route involves the reaction of 3-nitrophenol with dibutylamine under specific conditions. The process begins with the nitration of phenol to produce 3-nitrophenol, which is then reduced to 3-aminophenol. The final step involves the alkylation of 3-aminophenol with dibutylamine .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions

3-(Dibutylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 3-(Diethylamino)phenol
  • 3-(Butylamino)phenol
  • 3-(Aminophenol)

Comparison

3-(Dibutylamino)phenol is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological targets. Compared to 3-(Diethylamino)phenol, it has longer alkyl chains, resulting in different physicochemical properties and biological activities. Similarly, 3-(Butylamino)phenol and 3-(Aminophenol) differ in their alkyl substituents, affecting their overall behavior in chemical reactions and applications .

Properties

IUPAC Name

3-(dibutylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-3-5-10-15(11-6-4-2)13-8-7-9-14(16)12-13/h7-9,12,16H,3-6,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSTZMGCKHBFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345027
Record name 3-(Dibutylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43141-69-1
Record name N,N-Dibutyl-3-aminophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43141-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dibutylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the industrial applications of 3-(dibutylamino)phenol?

A1: this compound (2) is a crucial intermediate in producing functional dyes and dye intermediates. These include other dye intermediates like 3-(diethylamino)phenol and 2-anilino-3-methyl-6-(dibutylamino)fluoran (ODB-2), as well as the widely used dye Rhodamine B. The global annual production of this compound exceeds 2000 tons due to its importance in these applications. []

Q2: What are the main drawbacks of the traditional industrial synthesis of this compound?

A2: The traditional synthesis of this compound involves multiple steps starting from nitrobenzene. This process results in significant amounts of waste products, including waste acid, waste alkali, and iron mud. [] Furthermore, the final step to obtain this compound from m-aminophenol requires high temperatures (350-380 °C), which increases production costs and raises safety concerns. []

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